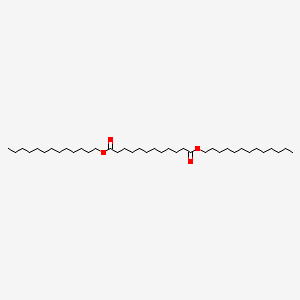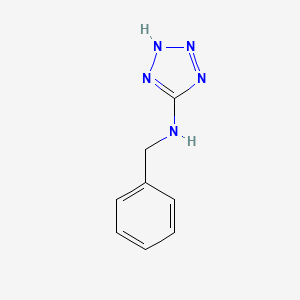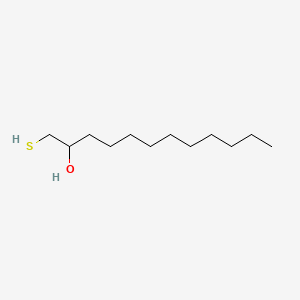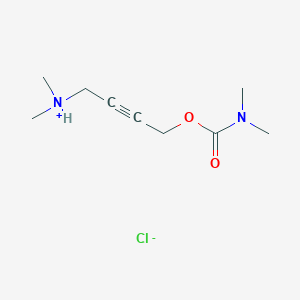
4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical industries. This compound is known for its unique structure, which includes a dimethylamino group and a but-2-ynyl group, making it a versatile molecule in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride typically involves the reaction of dimethylamine with but-2-yne-1,4-diol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product yield. The process can be summarized as follows:
Reaction of Dimethylamine with But-2-yne-1,4-diol: This step involves the nucleophilic attack of dimethylamine on the but-2-yne-1,4-diol, leading to the formation of the carbamate ester.
Catalysis: Catalysts such as iron-chrome catalysts (e.g., TZC-3/1) are used to enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The use of flow systems and solid catalysts can improve the yield and selectivity of the product .
Análisis De Reacciones Químicas
Types of Reactions
4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Dimethylaminobutyric acid hydrochloride
- 4-Dimethylaminobut-2-yn-1-yl dimethylcarbamate
Uniqueness
4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
3854-11-3 |
|---|---|
Fórmula molecular |
C9H17ClN2O2 |
Peso molecular |
220.69 g/mol |
Nombre IUPAC |
4-(dimethylcarbamoyloxy)but-2-ynyl-dimethylazanium;chloride |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-10(2)7-5-6-8-13-9(12)11(3)4;/h7-8H2,1-4H3;1H |
Clave InChI |
UNGXJMIAUCQUTF-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CC#CCOC(=O)N(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




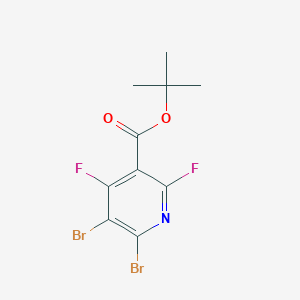
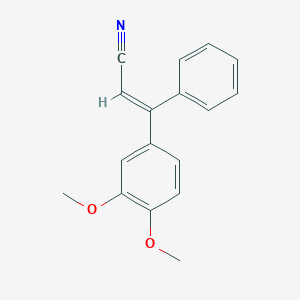
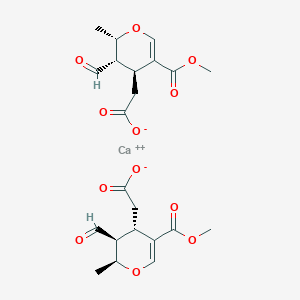
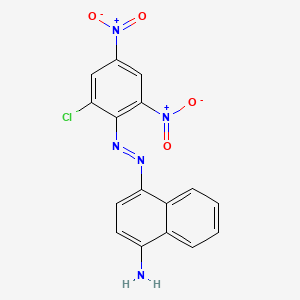
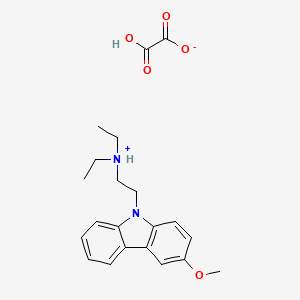


![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)
